molecular formula C14H13F3N2O3S B1453336 N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1227954-79-1

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Cat. No. B1453336
M. Wt: 346.33 g/mol
InChI Key: CZRXBRLHHTZCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide (N,N-DMTFPB) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. N,N-DMTFPB is a derivative of aniline, a type of aromatic amine, and is characterized by its strong electron-withdrawing ability. This compound has been found to possess unique properties, such as high solubility in water and low toxicity, which make it a promising molecule for a range of applications.

Scientific Research Applications

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has been investigated for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, it has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism Of Action

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has been found to act as an electron-withdrawing group in organic reactions. Its electron-withdrawing ability is due to its strong sulfur-oxygen bond, which results in a highly electronegative atom. This electronegativity enables N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide to act as an electron-withdrawing group, which can be used to modify the reactivity of other molecules in organic reactions.

Biochemical And Physiological Effects

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has been found to be relatively non-toxic in laboratory studies. It has been shown to have minimal effects on the biochemical and physiological processes of living organisms, such as bacteria and mammalian cells.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has several advantages for use in laboratory experiments. Its strong electron-withdrawing ability makes it a useful reagent for organic synthesis. In addition, its high solubility in water and low toxicity make it a safe and convenient reagent for use in laboratory experiments. However, one limitation of N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is its relatively slow reaction rate, which can limit its use in certain applications.

Future Directions

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has the potential to be used in many different areas of scientific research. One area of research is the development of new materials, such as polymers and nanomaterials. In addition, N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide can also be used to modify the reactivity of other molecules in organic reactions, which could open up new possibilities for the synthesis of novel compounds. Finally, N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide could also be used to study the biochemical and physiological effects of organic compounds on living organisms.

properties

IUPAC Name

N,N-dimethyl-4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)11-8-6-10(7-9-11)22-13-5-3-4-12(18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXBRLHHTZCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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